1-(1-aminocyclopropyl)-2-methylpropan-1-ol hydrochloride
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Overview
Description
1-(1-aminocyclopropyl)-2-methylpropan-1-ol hydrochloride is a chemical compound that features a cyclopropane ring fused to an amino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-aminocyclopropyl)-2-methylpropan-1-ol hydrochloride typically involves the cyclopropanation of an appropriate precursor followed by functional group modifications. One common method includes the reaction of a cyclopropane derivative with an amine under controlled conditions to introduce the amino group. The hydroxyl group can be introduced through subsequent reactions such as hydrolysis or reduction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-aminocyclopropyl)-2-methylpropan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups, such as converting the amino group to an amine.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(1-aminocyclopropyl)-2-methylpropan-1-ol hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-aminocyclopropyl)-2-methylpropan-1-ol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may modulate biological pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-aminocyclopropane-1-carboxylic acid: A precursor to the plant hormone ethylene.
Cyclopropylamine: A simple cyclopropane derivative with an amino group.
Uniqueness
1-(1-aminocyclopropyl)-2-methylpropan-1-ol hydrochloride is unique due to its combination of a cyclopropane ring, amino group, and hydroxyl group. This structural arrangement provides distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
1-(1-aminocyclopropyl)-2-methylpropan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-5(2)6(9)7(8)3-4-7;/h5-6,9H,3-4,8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCGFWCDUDQTDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1(CC1)N)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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